molecular formula C9H13NO3 B2627853 5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid CAS No. 1494234-71-7

5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid

Cat. No.: B2627853
CAS No.: 1494234-71-7
M. Wt: 183.207
InChI Key: LFGIUWXFBPKTOS-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique indolizine structure, which is a bicyclic system containing a nitrogen atom.

Scientific Research Applications

5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of “5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid” is not clearly recognized . More research is needed to understand how this compound interacts with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    2H-Cyclohepta[b]furan-2-one:

    (E)-2-((8R,8aS)-8,8a-Dimethyl-3,4,6,7,8,8a-hexahydronaphthalen-2(1H)-one): A compound with a similar structure and potential biological activity.

Uniqueness

5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid is unique due to its specific indolizine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-8-4-3-6(9(12)13)7-2-1-5-10(7)8/h6-7H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGIUWXFBPKTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCC(=O)N2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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